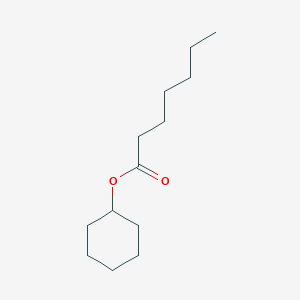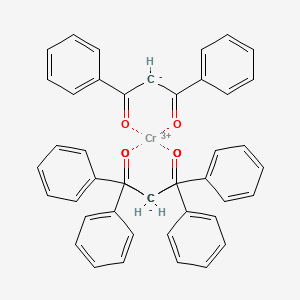
Chromium(3+);1,3-diphenylpropane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(3+);1,3-diphenylpropane-1,3-dione is a complex organic compound that features a chromium ion in the +3 oxidation state coordinated to a 1,3-diphenylpropane-1,3-dione ligand
Synthetic Routes and Reaction Conditions:
Ligand Synthesis: The 1,3-diphenylpropane-1,3-dione ligand can be synthesized through the condensation of benzil with acetone in the presence of a base such as sodium hydroxide.
Complex Formation: The chromium(3+) ion can be introduced to the ligand through a reaction involving chromium(III) chloride and the ligand in an appropriate solvent, such as methanol, under reflux conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: Chromium(3+) can be oxidized to Chromium(VI) under strong oxidizing conditions.
Reduction: Chromium(VI) compounds can be reduced back to Chromium(III) using reducing agents like sodium thiosulfate.
Substitution: The ligand can undergo substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium thiosulfate, hydrogen gas.
Substitution: Various nucleophiles, depending on the desired substitution.
Major Products Formed:
Oxidation: Chromium(VI) compounds, such as Chromium(VI) oxide.
Reduction: Chromium(III) complexes.
Substitution: Substituted 1,3-diphenylpropane-1,3-dione derivatives.
科学研究应用
Chemistry: Chromium(3+);1,3-diphenylpropane-1,3-dione is used as a catalyst in organic synthesis, particularly in oxidation reactions. Biology: The compound has been studied for its potential biological activity, including antimicrobial properties. Medicine: Research is ongoing to explore its use in cancer therapy due to its ability to generate reactive oxygen species. Industry: It is used in the production of dyes and pigments, as well as in the manufacturing of certain polymers.
作用机制
The compound exerts its effects through the generation of reactive oxygen species (ROS) when it undergoes redox reactions. These ROS can damage cellular components, leading to cell death. The molecular targets include enzymes and other proteins involved in cellular respiration and metabolism.
相似化合物的比较
Chromium(3+);1,2-diphenylpropane-1,2-dione
Chromium(3+);1,4-diphenylbutane-1,4-dione
Chromium(3+);1,3-diphenylpropane-1,3-diol
Uniqueness: Chromium(3+);1,3-diphenylpropane-1,3-dione is unique due to its specific ligand structure, which influences its reactivity and potential applications. The presence of the diphenyl groups provides additional stability and electronic effects that are not present in similar compounds.
属性
CAS 编号 |
21679-35-6 |
|---|---|
分子式 |
C45H33CrO6 |
分子量 |
721.7 g/mol |
IUPAC 名称 |
chromium(3+);1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/3C15H11O2.Cr/c3*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h3*1-11H;/q3*-1;+3 |
InChI 键 |
LSOSTVPGLLIXMI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


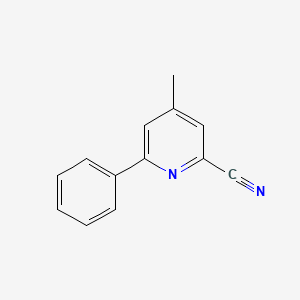
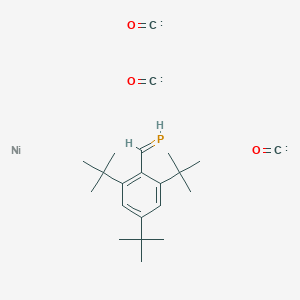
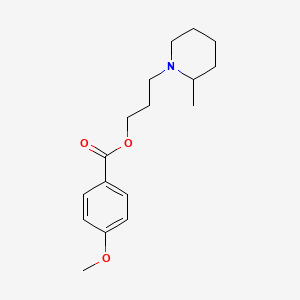
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)

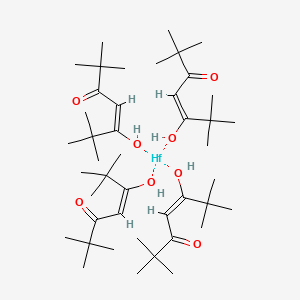
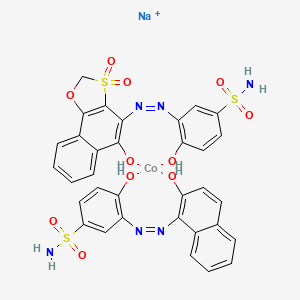
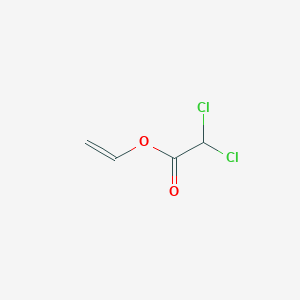
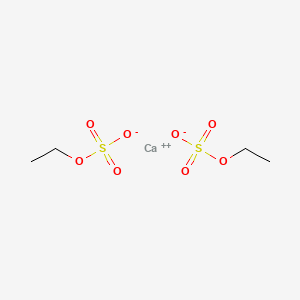
![2-(3-methoxypropylamino)-N-[4-[4-[[2-(3-methoxypropylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B15348158.png)
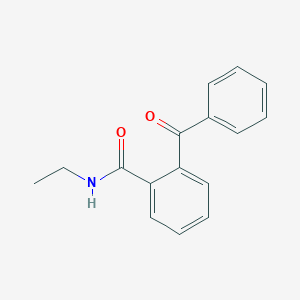
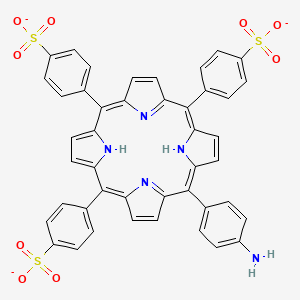
![Benzenamine, 4,4'-[(9-butyl-9H-carbazol-3-yl)methylene]bis[N-methyl-N-phenyl-](/img/structure/B15348189.png)
